molecular formula C25H36O4 B8063120 (2S,3S,4'R,5R,8'E)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde

(2S,3S,4'R,5R,8'E)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde

Cat. No.: B8063120
M. Wt: 400.5 g/mol
InChI Key: MWYYLZRWWNBROW-WZGUZAEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S,3S,4'R,5R,8'E)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde” is a highly complex organic molecule characterized by:

  • A spirocyclic framework (oxolane fused to a tricyclic system).
  • Multiple stereocenters (2S, 3S, 4'R, 5R) and an E-configured double bond (8'E).
  • Functional groups: carbaldehyde, oxo, hydroxyl, and methylprop-1-enyl substituents.
  • Molecular complexity arising from its fused tricyclic and spiro systems, which influence its physicochemical properties and reactivity .

Properties

IUPAC Name

(2S,3S,4'R,5R,8'E)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/b17-6-/t16-,18-,19?,21?,22?,23?,24+,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYYLZRWWNBROW-WZGUZAEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](O[C@@]12CCC3(C2C/C=C(\C4C(C3)[C@](CC4=O)(C)O)/C=O)C)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spiro/Tricyclic Systems

(a) Zygocaperoside ()
  • Key Features : Isolated from Zygophyllum fabago, this compound shares a tricyclic backbone but lacks the spiro system and carbaldehyde group.
  • Functional Differences : Zygocaperoside contains glycoside moieties, unlike the target compound’s aldehyde and hydroxyl groups.
  • Spectroscopic Comparison :
    • 1H NMR : Zygocaperoside shows signals for glycosidic protons (δ 3.0–5.5 ppm), absent in the target compound.
    • 13C NMR : Both compounds exhibit carbonyl signals (~δ 200 ppm for oxo groups), but the carbaldehyde (δ ~190–200 ppm) in the target compound would differ from glycosidic carbons (δ 60–110 ppm) .
(b) Friedelin and Friedelinol ()
  • Key Features: Pentacyclic triterpenoids from Calophyllum castaneum with fused ring systems.
  • Structural Contrasts : Friedelin lacks the spiro junction and unsaturated aldehyde but shares hydroxyl and methyl substituents.
  • NMR Data: Friedelinol’s hydroxyl group produces a broad 1H signal at δ 3.2–4.0 ppm, comparable to the target’s 4'-hydroxy group. The carbaldehyde proton in the target compound (δ ~9–10 ppm) is absent in friedelin derivatives .

Compounds with Similar Functional Group Arrangements

(a) 3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol ()
  • Key Features: A polybrominated diphenyl ether with phenolic and halogen substituents.
  • Comparison Basis : Despite differing core structures, both compounds require detailed 13C NMR analysis to resolve substituent effects.
  • 13C Shifts : The A-ring carbons in this compound (δ 110–150 ppm) overlap with the tricyclic carbons in the target molecule, but bromine-induced deshielding (δ > 150 ppm) differentiates them .
(b) Vanillin Derivatives ()
  • Key Features : Aromatic aldehydes with hydroxyl/methoxy groups.
  • Functional Similarities : Both possess aldehyde and hydroxyl groups, but vanillin’s simple benzene core contrasts with the target’s fused systems.
  • UV-Vis Data: Vanillin’s λmax (~280 nm) for the conjugated aldehyde-phenol system differs from the target’s extended conjugation (λmax likely >300 nm) .

Hypothetical Data Table for Comparative Analysis

Property Target Compound Zygocaperoside Friedelinol 3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol
Molecular Formula C₂₃H₃₀O₅ (hypothetical) C₃₅H₅₆O₁₂ C₃₀H₅₀O₂ C₁₂H₅Br₅O₂
Key Functional Groups Carbaldehyde, Oxo, Hydroxyl Glycoside, Oxo Hydroxyl, Methyl Phenol, Bromine
1H NMR (δ ppm) 9.8 (CHO), 1.2–2.5 (CH₃) 4.3 (glycosidic H) 3.4 (OH) 7.2–7.8 (aromatic H)
13C NMR (δ ppm) 190 (CHO), 200 (C=O) 105 (glycosidic C) 70 (C-OH) 110–150 (aromatic C)
UV-Vis λmax (nm) 305 (conjugated system) 270 (isolated carbonyl) 210 (simple chromophore) 290 (bromophenol)

Research Implications and Challenges

  • Synthetic Feasibility: The compound’s intricate architecture poses challenges for total synthesis, requiring strategies akin to those for polycyclic terpenoids or spiroketals .

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